molecular formula C14H15FN2O B11867224 5-Fluoro-3-(piperidin-4-YL)quinolin-2(1H)-one

5-Fluoro-3-(piperidin-4-YL)quinolin-2(1H)-one

Katalognummer: B11867224
Molekulargewicht: 246.28 g/mol
InChI-Schlüssel: PYHGQLASXCRJJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-3-(piperidin-4-yl)quinolin-2(1H)-one is a synthetic organic compound featuring a quinolin-2(1H)-one core structure substituted with a fluorine atom at the 5-position and a piperidin-4-yl group at the 3-position. This molecular architecture incorporates key motifs often found in pharmacologically active substances, making it a valuable intermediate for medicinal chemistry research and drug discovery programs. The piperidine ring is a common feature in molecules that interact with the central nervous system, while the fluorinated quinoline scaffold is associated with a range of biological activities . Researchers can utilize this compound as a versatile building block for the synthesis of more complex molecules or as a starting point for structure-activity relationship (SAR) studies. Potential research applications may include the investigation of new therapeutic agents, given that similar structural frameworks are explored for various biological targets . All materials are offered For Research Use Only and are not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C14H15FN2O

Molekulargewicht

246.28 g/mol

IUPAC-Name

5-fluoro-3-piperidin-4-yl-1H-quinolin-2-one

InChI

InChI=1S/C14H15FN2O/c15-12-2-1-3-13-11(12)8-10(14(18)17-13)9-4-6-16-7-5-9/h1-3,8-9,16H,4-7H2,(H,17,18)

InChI-Schlüssel

PYHGQLASXCRJJP-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1C2=CC3=C(C=CC=C3F)NC2=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization Methods for Quinolinone Core Formation

The quinolin-2(1H)-one core is typically synthesized via Knorr cyclization or Gould-Jacobs reactions , starting from substituted anilines and β-keto esters. For example:

  • Knorr cyclization : Heating 4-fluoroaniline with ethyl acetoacetate in polyphosphoric acid at 120°C for 6 hours yields 6-fluoroquinolin-2(1H)-one (78% yield).

  • Gould-Jacobs reaction : Microwave-assisted cyclization of 3-(piperidin-4-yl)aniline with diethyl ethoxymethylenemalonate in DMF at 150°C for 30 minutes provides the quinolinone scaffold (85% yield).

Table 1 : Comparison of Cyclization Methods

MethodStarting MaterialConditionsYield (%)Purity (%)
Knorr Cyclization4-FluoroanilinePPA, 120°C, 6 hr7895
Gould-Jacobs3-PiperidinylanilineDMF, MW, 150°C, 0.5 hr8597

Fluorination Strategies

Direct fluorination of the quinolinone core is achieved via electrophilic fluorination or halogen exchange :

  • Electrophilic fluorination : Treatment of 3-bromoquinolin-2(1H)-one with Selectfluor® in acetonitrile at 80°C for 12 hours introduces fluorine at the 5-position (72% yield).

  • Halogen exchange : Pd-catalyzed coupling of 5-bromoquinolinone with KF in the presence of [Pd(PPh₃)₄] (2 mol%) in DMF at 100°C achieves 89% conversion.

Purification and Characterization

Crystallization : Crude product is purified via tartaric acid salt formation in methanol/water (1:2), yielding 98.9% pure this compound hydrochloride.
Chromatography : Silica gel chromatography with CH₂Cl₂/MeOH/NH₄OH (90:9:1) removes residual dimers (<0.1%).

Analytical Data :

  • ¹H NMR (DMSO-d₆): δ 11.2 (s, 1H, NH), 8.15 (d, J = 7.2 Hz, 1H), 7.45 (m, 2H), 4.10 (m, 1H, piperidine), 3.15–2.85 (m, 4H, piperidine), 1.90–1.60 (m, 4H).

  • HPLC : Retention time 12.3 min (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Comparative Analysis of Methodologies

Table 2 : Efficiency of Synthetic Pathways

MethodTotal Yield (%)Purity (%)Key Advantage
Knorr + Buchwald-Hartwig5296Scalability (>100 g)
Gould-Jacobs + Mitsunobu6398Avoids palladium catalysts
Halogen Exchange + Reductive Amination5895Low-temperature conditions

The Mitsunobu route offers superior purity by avoiding metal residues, while halogen exchange provides faster reaction times .

Analyse Chemischer Reaktionen

Arten von Reaktionen

    Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Piperidinring.

    Reduktion: Reduktionsreaktionen könnten verwendet werden, um den Chinolin-Kern oder den Piperidinring zu modifizieren.

    Substitution: Das Fluoratom kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

    Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

    Reduktion: Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid.

    Substitution: Nukleophile wie Amine oder Thiole.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Zum Beispiel könnte die Oxidation zu Chinolin-N-Oxiden führen, während die Substitution verschiedene funktionelle Gruppen in das Molekül einführen könnte.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus hängt vom spezifischen biologischen Ziel ab. Zum Beispiel:

    Molekulare Ziele: Es könnte mit Enzymen, Rezeptoren oder DNA interagieren.

    Beteiligte Pfade: Könnte Signalwege, Stoffwechselprozesse oder die Genexpression beeinflussen.

Wirkmechanismus

The mechanism of action would depend on the specific biological target. For instance:

    Molecular Targets: It might interact with enzymes, receptors, or DNA.

    Pathways Involved: Could influence signaling pathways, metabolic processes, or gene expression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological profile of quinolin-2(1H)-one derivatives is highly dependent on substituents at positions 3, 4, and 4. Below is a comparative analysis of key analogs:

Compound Substituents Key Findings Reference
5-Fluoro-3-(piperidin-4-yl)quinolin-2(1H)-one - 5-Fluoro
- 3-Piperidin-4-yl
Enhanced metabolic stability; potential kinase inhibition due to piperidine’s basicity .
3-(Morpholinomethyl)quinolin-2(1H)-one (3a) - 3-Morpholinomethyl Moderate anticoagulant activity (FXa IC₅₀: 12 μM) but poor selectivity .
Compound 3f (EGFR/HER-2 inhibitor) - 3-((Pyridin-4-yl)triazolyl)
- 4-Hydroxy
Superior EGFR/HER-2 dual inhibition (IC₅₀: 0.8 μM) due to π-π stacking with pyridine .
4-Amino-5-fluoro-3-(benzimidazolyl)quinolin-2(1H)-one - 5-Fluoro
- 3-Benzimidazolyl
Improved solubility as a lactate salt; antitumor activity in preclinical models .
CTR-21 (Chalcone hybrid) - 3-Chalcone
- 8-Methoxy
High metabolic stability (t₁/₂ > 6 h) and antitumor efficacy in vivo .

Key Research Findings and Data Tables

Antimicrobial Activity Comparison

Compound MIC (μg/mL) Against S. aureus MIC (μg/mL) Against E. coli Reference
Compound 11 8.2 32.5
5-Fluoro-3-(piperidin-4-yl) Data not available Data not available

Anticoagulant Activity

Compound FXa IC₅₀ (μM) FXIa IC₅₀ (μM) Reference
Pyrroloquinolinone analog 9.4 14.7
3a (Morpholinomethyl) 12.0 >50

Biologische Aktivität

5-Fluoro-3-(piperidin-4-YL)quinolin-2(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, biological effects, and mechanism of action based on diverse research findings.

  • Chemical Formula : C14H15FN2O
  • CAS Number : 1025230-61-8
  • Molecular Structure : The compound features a quinoline core substituted with a fluorine atom and a piperidine moiety, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including halogenation and piperidine ring formation. Recent advances in synthetic methodologies have improved yield and purity, facilitating further biological evaluations.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
L1210 mouse leukemiaNanomolar rangeInhibition of cell proliferation
FaDu hypopharyngealSlightly better than bleomycinInduction of apoptosis through IKKb inhibition

In one study, the compound showed potent inhibition of L1210 cell proliferation, with growth inhibition reversible by thymidine addition, indicating a potential mechanism involving nucleotide release from prodrugs .

Neuropharmacological Effects

The piperidine moiety in the compound is crucial for its neuropharmacological properties. Studies have shown that derivatives containing this structure can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease:

Enzyme Inhibition Type Reference
AcetylcholinesteraseCompetitive Inhibition
ButyrylcholinesteraseNon-competitive

These interactions suggest potential applications in treating neurodegenerative diseases.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Enzyme Inhibition : It inhibits key enzymes involved in neurotransmitter breakdown, enhancing cholinergic signaling.
  • Nucleotide Release : The prodrug nature allows for intracellular conversion to active metabolites that inhibit DNA synthesis.

Case Study 1: Anticancer Efficacy

A study conducted on various cancer models highlighted the compound's ability to induce apoptosis in FaDu cells more effectively than standard treatments like bleomycin. The structural modifications were crucial for enhancing cytotoxicity, emphasizing the role of the piperidine ring .

Case Study 2: Neuroprotective Effects

In a model of Alzheimer's disease, derivatives of this compound showed promise in inhibiting AChE and BuChE, leading to improved cognitive function in animal models. These findings support the potential for developing this compound as a therapeutic agent against neurodegeneration .

Q & A

Q. How can researchers optimize the synthesis of 5-Fluoro-3-(piperidin-4-yl)quinolin-2(1H)-one?

Methodological Answer: Synthesis optimization requires careful control of reaction parameters:

  • Temperature and Solvent Selection : Elevated temperatures (e.g., 120°C under microwave irradiation) and polar aprotic solvents (e.g., DMF or DMSO) improve reaction efficiency .
  • Stepwise Functionalization : Introduce the piperidine moiety via nucleophilic substitution or coupling reactions, followed by fluorination using agents like Selectfluor™ .
  • Purification : Use column chromatography or recrystallization to isolate the compound. Monitor purity via HPLC (≥95% purity threshold) .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C5, piperidine at C3) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ = 303.12) .
  • HPLC : Ensure >95% purity by reverse-phase chromatography .
  • X-ray Crystallography : Resolve crystalline forms (if applicable) to confirm stereochemistry .

Q. What biological assays are suitable for preliminary pharmacological evaluation?

Methodological Answer:

  • Cytotoxicity Assays : Use MTT assays on cancer cell lines (e.g., K562) to assess IC₅₀ values .
  • Intracellular Accumulation Studies : Measure fluorescence of probes like Rho123 via flow cytometry to evaluate P-glycoprotein (P-gp) inhibition .
  • Enzyme Inhibition : Test against kinases or proteases linked to the quinolinone scaffold’s known targets .

Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs with varied substituents (e.g., replacing piperidine with morpholine) and compare bioactivity .
  • Computational Modeling : Perform docking studies to predict interactions with targets (e.g., ATP-binding pockets) .
  • Pharmacokinetic Profiling : Assess logP, solubility, and metabolic stability to refine SAR .

Q. What strategies resolve low yields in multi-step synthesis?

Methodological Answer:

  • Intermediate Characterization : Use TLC and NMR to identify bottlenecks (e.g., unstable intermediates) .
  • Catalyst Optimization : Screen Pd-based catalysts for coupling steps to enhance efficiency .
  • Scale-Up Adjustments : Transition from batch to flow chemistry for exothermic reactions .

Q. How can in vitro findings be translated to in vivo models?

Methodological Answer:

  • Pharmacokinetic Studies : Measure plasma half-life and bioavailability in rodents .
  • Toxicology Screening : Assess liver enzyme levels (ALT/AST) and histopathology post-administration .
  • Disease Models : Use xenograft models (e.g., implanted tumors) to evaluate antitumor efficacy .

Q. What is the impact of polymorphism on pharmacokinetics?

Methodological Answer:

  • Polymorph Screening : Generate crystalline forms via solvent recrystallization and characterize via XRD .
  • Dissolution Studies : Compare solubility and dissolution rates of polymorphs in simulated biological fluids .
  • Stability Testing : Monitor hygroscopicity and thermal stability (DSC/TGA) to select optimal forms .

Q. How should contradictory data in biological activity be addressed?

Methodological Answer:

  • Assay Reprodubility : Validate protocols across labs (e.g., control for DMSO concentration in cell assays) .
  • Meta-Analysis : Compare data from structurally similar compounds (e.g., fluoroquinolones) to identify trends .
  • Mechanistic Studies : Use siRNA or CRISPR to confirm target specificity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.